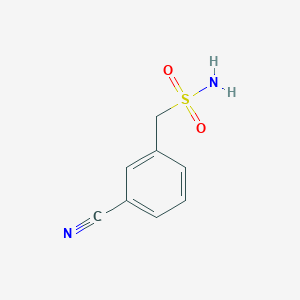

(3-Cyanophenyl)methanesulfonamide

描述

Structural Context and Significance within Sulfonamide and Nitrile Chemical Spaces

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, famously present in sulfa drugs, the first class of synthetic antibiotics. nih.gov Beyond their antimicrobial properties, sulfonamides are found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. nih.gov The geometry and hydrogen-bonding capabilities of the sulfonamide group allow it to act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net

The nitrile group (-C≡N), on the other hand, is a versatile functional group in organic synthesis. It can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in various cycloaddition and nucleophilic addition reactions. In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor and can be involved in key interactions with biological targets.

The combination of these two functional groups in (3-Cyanophenyl)methanesulfonamide creates a molecule with a rich chemical profile. The electron-withdrawing nature of both the cyano and methanesulfonyl groups influences the electronic properties of the aromatic ring, affecting its reactivity and potential interactions.

Overview of Academic Research Trajectories for this compound

While dedicated, in-depth studies focusing solely on this compound are not abundant in publicly available literature, its presence can be traced through its role as a key intermediate and structural motif in broader research programs. The primary research trajectory for this compound appears to be within the realm of medicinal chemistry, particularly in the design and synthesis of enzyme inhibitors and receptor antagonists.

For instance, the (3-cyanophenyl)sulfonyl moiety has been incorporated into complex molecules targeting very late antigen-4 (VLA-4), an important target for the treatment of autoimmune diseases. nih.gov In these studies, the cyanophenyl group often serves as a key pharmacophoric element, contributing to the binding affinity of the final compound.

Methodological Frameworks Employed in Investigating this compound

The investigation of this compound and its derivatives relies on a standard suite of modern organic chemistry techniques.

Synthesis: The primary method for the synthesis of N-aryl sulfonamides like this compound involves the coupling of an amine with a sulfonyl chloride. researchgate.netacs.org In the case of this specific compound, this would traditionally involve the reaction of 3-aminobenzonitrile (B145674) with methanesulfonyl chloride. More contemporary and safer methods focus on metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed N-arylation of methanesulfonamide (B31651) with a suitable aryl halide (e.g., 3-bromobenzonitrile). acs.org This approach avoids the use of potentially genotoxic starting materials. acs.org

Characterization: The structural elucidation and purity assessment of this compound would be accomplished through a combination of spectroscopic and spectrometric techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the sulfonamide (S=O and N-H stretching) and nitrile (C≡N stretching) functional groups.

| Property | Predicted Value |

| Molecular Formula | C₈H₈N₂O₂S |

| Molecular Weight | 196.23 g/mol |

| Monoisotopic Mass | 196.03065 Da |

| XlogP | 0.2 |

Predicted Mass Spectrometry Data uni.lu

| Adduct | m/z |

| [M+H]⁺ | 197.03793 |

| [M+Na]⁺ | 219.01987 |

| [M-H]⁻ | 195.02337 |

| [M+NH₄]⁺ | 214.06447 |

Structure

3D Structure

属性

IUPAC Name |

(3-cyanophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-5-7-2-1-3-8(4-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFZVOLCQFOMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyanophenyl Methanesulfonamide and Its Analogues

Direct Amidation Strategies for Sulfonamide Moiety Formation

The most common and direct route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net This method's efficiency can be influenced by the reactivity of both the amine and the sulfonyl chloride.

Reaction of Aminobenzonitriles with Methanesulfonyl Halides

The synthesis of (3-Cyanophenyl)methanesulfonamide can be achieved through the reaction of 3-aminobenzonitrile (B145674) with methanesulfonyl chloride. This reaction typically requires a base to neutralize the hydrogen chloride byproduct. While this method is straightforward, challenges can arise with less nucleophilic anilines, often necessitating elevated temperatures and extended reaction times, which may lead to lower yields and the formation of undesired side products like sulfonimides. researchgate.net

A palladium-catalyzed approach has been developed for the coupling of methanesulfonamide (B31651) with aryl bromides and chlorides, offering an alternative that avoids potential genotoxic impurities that can arise from the reaction of an aniline (B41778) with methanesulfonyl chloride. organic-chemistry.org

Base-Mediated Sulfonamide Bond Formation Techniques

Various bases can be employed to facilitate the sulfonamide bond formation. Common choices include pyridine (B92270), triethylamine, and inorganic bases like sodium carbonate. researchgate.netsci-hub.se The selection of the base is crucial and can impact the reaction's success. For instance, in the synthesis of certain sulfonamides, using a weaker base like pyridine or 2,6-lutidine was explored to prevent deprotonation at the α-carbon. ucl.ac.uk

Recent advancements have focused on developing more environmentally friendly and efficient base-mediated methods. One such method describes the synthesis of sulfonamides in water under dynamic pH control using sodium carbonate, which allows for easy isolation of the product by simple filtration after acidification. rsc.org Another approach utilizes potassium carbonate in PEG-400, a biodegradable and non-toxic solvent, offering a greener alternative to traditional organic solvents. sci-hub.se

| Base/Solvent System | Reactants | Key Features | Reference |

| Sodium Carbonate / Water | Amines, Arylsulfonyl Chlorides | Environmentally benign, simple workup | rsc.org |

| Potassium Carbonate / PEG-400 | Sulfonyl Chlorides, Amines | Green solvent, heterogeneous reaction | sci-hub.se |

| Triethylamine / Acetonitrile | Amine-derived sulfonate salts, Cyanuric chloride | Mild conditions, good to excellent yields | organic-chemistry.org |

Functional Group Interconversion Approaches

Reduction of Nitro Group Precursors to Amino-Substituted Phenols

A common strategy involves the reduction of a nitro group to an amine. For the synthesis of analogues of this compound, a precursor such as 3-nitrobenzonitrile (B78329) could be reduced to 3-aminobenzonitrile. This reduction can be accomplished using various reagents, including catalytic hydrogenation or metal-based reducing agents. Following the reduction, the resulting amine can then be reacted with methanesulfonyl chloride as described in section 2.1.1.

A metal-free, one-pot, two-step synthesis of sulfonamides has been developed from nitroarenes and sodium arylsulfinates in a mixture of methanol (B129727) and water, offering a more sustainable route. researchgate.net

Halogen-Amine Exchange Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination allows for the coupling of aryl halides with amines. In the context of synthesizing this compound analogues, an appropriately substituted aryl halide could be coupled with an amine.

Recent research has demonstrated the nickel-catalyzed photochemical C-N coupling of (hetero)aryl chlorides with sulfonamides using mild organic amines as the base, eliminating the need for an external photocatalyst. thieme-connect.com

Green Chemistry Principles and Sustainable Synthetic Routes for Sulfonamides

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to minimize environmental impact. researchgate.net This involves the use of safer solvents, reducing waste, and employing catalytic methods. sci-hub.se

The use of water as a solvent is a key aspect of green sulfonamide synthesis. sci-hub.seresearchgate.net Methods have been developed that utilize water as the reaction medium, often with a base to control pH, leading to simple product isolation and high purity. rsc.org For instance, the reaction of sulfonyl chlorides with amines in water with sodium carbonate as a base is a notable example. sci-hub.se

Another sustainable approach involves the use of recyclable dehydrating agents. A catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes has been developed using neutral alumina (B75360) (Al2O3) as an efficient and reusable dehydrating agent. rsc.org

Furthermore, metal-free synthetic routes are being explored to avoid the use of potentially toxic and expensive transition metal catalysts. A metal-free construction of primary sulfonamides has been established through a direct three-component reaction of sodium metabisulfite, sodium azide (B81097), and aryldiazonium salts. rsc.org

| Green Chemistry Approach | Key Features | Examples | Reference |

| Use of Water as a Solvent | Environmentally friendly, simplified workup | Synthesis of sulfonamides using Na2CO3 in water | sci-hub.sersc.org |

| Recyclable Reagents | Reduced waste, cost-effective | Al2O3 as a reusable dehydrating agent for N-sulfonylimine synthesis | rsc.org |

| Metal-Free Synthesis | Avoids toxic metals, cost-effective | Three-component reaction of sodium metabisulfite, sodium azide, and aryldiazonium salts | rsc.org |

| Use of Greener Solvents | Reduced toxicity and environmental impact | PEG-400 as a solvent for sulfonamide synthesis | sci-hub.se |

Atom Economy and Reaction Efficiency Considerations in Methanesulfonamide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceutically relevant molecules. Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. uni.lu Reaction efficiency, a broader term, encompasses not only atom economy but also factors like reaction yield, time, energy consumption, and the use of hazardous or expensive reagents and catalysts.

Traditional methods for the synthesis of sulfonamides often involve the reaction of an amine with a sulfonyl chloride. While effective, these methods can suffer from poor atom economy due to the formation of stoichiometric amounts of hydrochloride salts as byproducts. scbt.com This necessitates additional purification steps and generates waste, driving the need for more advanced and sustainable synthetic approaches.

One of the key strategies to enhance reaction efficiency is the use of transition metal catalysts, such as those based on palladium, copper, or rhodium. These catalysts can facilitate cross-coupling reactions that form the crucial carbon-sulfur or nitrogen-sulfur bonds in sulfonamides under milder conditions and with higher selectivity. For instance, palladium-catalyzed cross-coupling of methanesulfonamide with aryl halides or triflates presents a more atom-economical alternative to traditional methods. scbt.com

To illustrate the practical application of these principles, the following data tables provide a comparative analysis of different synthetic methodologies for methanesulfonamide derivatives, highlighting key metrics of reaction efficiency.

Table 1: Comparison of Synthetic Methods for N-Aryl Methanesulfonamides

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Atom Economy (%) |

| Traditional Sulfonylation | Methanesulfonyl Chloride, Triethylamine | Dichloromethane | 25 | 4 | 85 | ~50% |

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, XPhos | Toluene | 100 | 12 | 92 | >80% |

| Copper-Catalyzed Three-Component Reaction | Cu(OAc)₂, Pyridine | DMSO | 80 | 24 | 78 | High |

Note: Atom economy is an estimated value for a representative reaction and can vary depending on the specific substrates used.

Table 2: Influence of Ligand on Palladium-Catalyzed Synthesis of a Methanesulfonamide Analogue

| Ligand | Catalyst Loading (mol%) | Yield (%) |

| XPhos | 2 | 92 |

| SPhos | 2 | 88 |

| RuPhos | 2 | 85 |

| dppf | 5 | 65 |

The data clearly indicates that modern catalytic methods, such as palladium-catalyzed cross-coupling, offer significant advantages in terms of both yield and atom economy over traditional sulfonylation reactions. The choice of ligand in these catalytic systems is also crucial for achieving high efficiency. The development and application of such advanced synthetic methodologies are vital for the sustainable production of this compound and other important pharmaceutical intermediates.

Exploration of Chemical Reactivity and Mechanistic Pathways of 3 Cyanophenyl Methanesulfonamide

Reactivity of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group capable of undergoing a variety of transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the ability of the triple bond to participate in addition and cycloaddition reactions.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The hydrolysis of aromatic nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids or their corresponding salts. The reaction progresses through an amide intermediate.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. Subsequent tautomerization of the resulting imidic acid intermediate leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid. The hydrolysis of 3-cyanobenzoic acid, a closely related compound, demonstrates this transformation. nih.gov

Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to form the amide intermediate, which is then hydrolyzed to the carboxylate salt. sigmaaldrich.com Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

| Starting Material | Reagents and Conditions | Product | Notes |

| Aromatic Nitrile | H₃O⁺, heat | Carboxylic Acid | Proceeds via an amide intermediate. |

| Aromatic Nitrile | 1. OH⁻, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid | Initially forms a carboxylate salt. |

This table represents generalized hydrolysis pathways for aromatic nitriles.

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine through various methods, most commonly involving catalytic hydrogenation or the use of metal hydride reagents. For instance, the reduction of nitriles to primary amines can be achieved using reagents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with catalysts such as Raney nickel is also a widely used method. In some cases, specific catalysts are employed to achieve chemoselectivity, for example, the reduction of a nitro group in the presence of a nitrile. While no specific examples for the reduction of (3-Cyanophenyl)methanesulfonamide were found, the reduction of 4-cyanobenzenesulfonamide (B1293931) has been reported, although under certain catalytic conditions, the reaction may not proceed to completion. acs.org

| Starting Material | Reagents and Conditions | Product |

| Aromatic Nitrile | 1. LiAlH₄, ether; 2. H₂O | Primary Amine |

| Aromatic Nitrile | H₂, Raney Ni | Primary Amine |

This table illustrates common methods for the reduction of aromatic nitriles.

Nucleophilic Addition Reactions at the Cyano Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. For example, Grignard reagents can add to nitriles to form ketones after hydrolysis of the intermediate imine.

1,3-Dipolar Cycloaddition Reactions Involving the Nitrile Moiety

While nitriles themselves are not 1,3-dipoles, they can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. nih.gov In these reactions, a 1,3-dipole reacts with the nitrile's carbon-nitrogen triple bond to form a five-membered heterocyclic ring. A prominent example is the reaction of an azide (B81097) with a nitrile to form a tetrazole. This transformation is a powerful tool in medicinal chemistry for the synthesis of bioisosteres of carboxylic acids. The synthesis of tetrazoles from nitriles can be catalyzed by various reagents, including zinc and ammonium (B1175870) salts.

Transformations Involving the Sulfonamide Moiety

The sulfonamide functional group (–SO₂NH₂) also possesses a rich chemistry, primarily centered around the reactivity of the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide can be alkylated or acylated to form N-substituted derivatives. nih.gov

N-Alkylation: The N-alkylation of sulfonamides typically requires a base to deprotonate the nitrogen, forming a more nucleophilic sulfonamidate anion, which then reacts with an alkylating agent such as an alkyl halide. nih.gov Various catalytic systems have been developed to facilitate this reaction, including those using manganese acs.org and ruthenium nih.gov catalysts, which can enable the use of alcohols as alkylating agents. However, the presence of strongly electron-withdrawing groups on the aromatic ring, such as a cyano group, can decrease the nucleophilicity of the sulfonamide nitrogen, potentially making alkylation more challenging. acs.org

N-Acylation: N-acylation of sulfonamides can be achieved using acylating agents like acyl chlorides or anhydrides. semanticscholar.orgepa.govresearchgate.net This reaction often requires a base or a catalyst to proceed efficiently. Reagents such as N-acylbenzotriazoles have been shown to be effective for the N-acylation of a variety of sulfonamides, including methanesulfonamide (B31651). semanticscholar.orgepa.govresearchgate.net

| Sulfonamide | Reagent | Product | Catalyst/Base (Example) |

| R-SO₂NH₂ | R'-X (Alkyl Halide) | R-SO₂NHR' | Base (e.g., K₂CO₃) |

| R-SO₂NH₂ | (R'CO)₂O (Anhydride) | R-SO₂NHCOR' | Catalyst (e.g., Bi(OTf)₃) |

| R-SO₂NH₂ | R'COCl (Acyl Chloride) | R-SO₂NHCOR' | Base (e.g., Pyridine) |

This table summarizes general N-alkylation and N-acylation reactions of sulfonamides.

Derivatization Strategies at the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group in this compound is a key site for derivatization, allowing for the introduction of various alkyl and aryl substituents. These modifications can significantly alter the molecule's physical, chemical, and biological properties.

N-Alkylation and N-Arylation:

The sulfonamide nitrogen can undergo N-alkylation and N-arylation reactions, typically after deprotonation by a suitable base to enhance its nucleophilicity.

N-Arylation: Palladium- and copper-catalyzed cross-coupling reactions are prominent methods for the N-arylation of sulfonamides. nih.govnie.edu.sg For instance, a palladium-catalyzed reaction with aryl bromides or chlorides can furnish N-aryl sulfonamides in high yields. nih.gov Similarly, copper(I) iodide (CuI) in the presence of a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF has been shown to effectively catalyze the N-arylation of methanesulfonamide with aryl bromides. nie.edu.sg These methods are generally chemoselective and tolerate a range of functional groups. nie.edu.sg

N-Alkylation: Derivatization with alkyl groups can also be achieved. For example, methylation of sulfonamides has been successfully performed using reagents like (trimethylsilyl)diazomethane (TMSD), which offers a method to introduce a methyl group onto the nitrogen atom. nih.gov

These derivatization strategies are crucial for creating libraries of compounds for various research applications and for fine-tuning molecular properties.

| Derivatization Strategy | Catalyst/Reagent | Reactant | Solvent/Conditions | Product Type | Reference |

| N-Arylation | Palladium (Pd) catalyst | Aryl bromide/chloride | Varies | N-Aryl sulfonamide | nih.gov |

| N-Arylation | Copper(I) Iodide (CuI) / Cs₂CO₃ | Aryl bromide | DMF, 135 °C | N-Aryl sulfonamide | nie.edu.sg |

| N-Methylation | (Trimethylsilyl)diazomethane (TMSD) | N/A | Ether, 60 °C | N-Methyl sulfonamide | nih.gov |

Role as a Protecting Group in Multi-Step Organic Synthesis

Sulfonamides are recognized as highly stable protecting groups for primary and secondary amines in multi-step organic synthesis due to their robustness across a wide array of reaction conditions. orgsyn.orgnih.gov The this compound moiety, when attached to an amine, would form a stable sulfonamide linkage.

The primary attributes of sulfonamides as protecting groups include:

Ease of Installation: They are typically installed by reacting the amine with a sulfonyl chloride, such as (3-cyanophenyl)methanesulfonyl chloride, in the presence of a base. youtube.com

Stability: Sulfonamides are resistant to many reagents, including acidic and basic conditions (that are not excessively harsh) and various oxidizing and reducing agents, which allows for selective transformations on other parts of a complex molecule. orgsyn.org

Cleavage: The high stability of sulfonamides can also be a drawback, as their removal often requires harsh conditions. orgsyn.orgnih.gov Deprotection methods can involve strong acids (e.g., HBr in acetic acid) or reductive cleavage using reagents like sodium in liquid ammonia (B1221849) or samarium diiodide. nih.gov The specific conditions required for cleavage can be a limiting factor in their application for sensitive substrates.

While the this compound group itself is not a standard named protecting group, its chemical nature aligns with that of other arenesulfonamides like the tosyl (Ts) or nosyl (Ns) groups. nih.gov Its stability would be comparable to a tosyl group, while the electron-withdrawing cyano group might influence its cleavage characteristics.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring Framework

The reactivity of the phenyl ring in this compound towards substitution reactions is governed by the electronic effects of its two substituents: the meta-directing, electron-withdrawing cyano group (-CN) and the methanesulfonamide group (-CH₂SO₂NH₂).

Electrophilic Aromatic Substitution (EAS):

Both the cyano group and the sulfonyl moiety of the methanesulfonamide are strongly deactivating, making the aromatic ring significantly less reactive towards electrophiles than benzene (B151609). organicchemistrytutor.commasterorganicchemistry.com

Directing Effects: The -CN group is a meta-director. The -CH₂SO₂NH₂ group, due to the strongly electron-withdrawing sulfonyl component, is also deactivating and will direct incoming electrophiles primarily to the meta position (relative to the -CH₂SO₂NH₂ group).

Predicted Reactivity: An electrophilic attack would require forcing conditions. The potential sites for substitution are the carbons at positions 4, 5, and 6. The most likely positions for substitution would be those that are meta to both deactivating groups, although a mixture of products is possible. For example, in a nitration reaction using nitric acid and sulfuric acid, the nitro group would be directed to the positions meta to the strongest deactivating groups. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway if a suitable leaving group (e.g., a halide) is present on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups. libretexts.org

Activation: The this compound framework is highly activated for NAS due to the presence of two electron-withdrawing groups (-CN and -CH₂SO₂NH₂). These groups stabilize the negative charge of the Meisenheimer complex intermediate that forms during the reaction. libretexts.orgyoutube.com

Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.comchadsprep.com The most favorable positions for a leaving group to enable NAS would be ortho or para to the strong electron-withdrawing cyano group.

Redox Chemistry of this compound

The redox chemistry of this compound is centered on the potential oxidation and reduction of its functional groups.

Oxidation Pathways Leading to Sulfoxides and Sulfones

The sulfur atom in the methanesulfonamide group (-SO₂NH₂) of this compound is in the +6 oxidation state, which is its highest possible oxidation state. Consequently, it cannot be further oxidized.

For context, related organosulfur compounds in lower oxidation states, such as sulfides (R-S-R'), can be readily oxidized. The selective oxidation of sulfides can yield either sulfoxides (R-SO-R') or, with stronger oxidizing conditions or stoichiometry, sulfones (R-SO₂-R'). organic-chemistry.orgresearchgate.net

Common oxidizing agents and systems for this transformation are listed in the table below.

| Oxidizing System | Product | Notes | Reference |

| Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | Sulfoxide | High yield and selectivity. | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | Efficiently affords sulfones. | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Metal-free, clean conversion directly to the sulfone. | organic-chemistry.orgresearchgate.net |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent. | nih.gov |

These methods highlight the typical redox behavior of sulfur in organosulfur chemistry, although they are not applicable to the already oxidized sulfur center in this compound.

Reductive Processes and Products

The reducible functionalities in this compound are the cyano group and, under more forcing conditions, the sulfonamide group.

Reduction of the Cyano Group: The nitrile group is readily reduced to a primary amine. This is a common and synthetically useful transformation. google.com Various reagents can accomplish this reduction, offering different levels of selectivity. organic-chemistry.orglibretexts.org

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will convert the cyano group to an aminomethyl group (-CH₂NH₂). google.comlibretexts.org

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel is a standard method for nitrile reduction. google.comlibretexts.org

Borane Reagents: Borane (BH₃) and its derivatives can also be employed to reduce nitriles to primary amines. google.com

The product of this reduction would be (3-(Aminomethyl)phenyl)methanesulfonamide .

Reduction of the Sulfonamide Group: The sulfonamide linkage is generally stable to many reducing agents. Cleavage of the sulfur-nitrogen bond typically requires harsh reductive conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia). nih.gov Such conditions would likely also reduce the aromatic ring (Birch reduction). Therefore, selective reduction of the sulfonamide in the presence of the cyano group and the aromatic ring would be challenging.

| Functional Group | Reducing Agent/Condition | Product | Reference |

| Cyano (-CN) | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | google.comlibretexts.org |

| Cyano (-CN) | H₂ / Pd, Pt, or Ni catalyst | Primary Amine (-CH₂NH₂) | google.comlibretexts.org |

| Cyano (-CN) | Borane (BH₃) | Primary Amine (-CH₂NH₂) | google.com |

| Sulfonamide (-SO₂NH₂) | Harsh reductive cleavage (e.g., Na/NH₃) | Amine (cleavage) | nih.gov |

Structural Elucidation and Conformational Analysis of 3 Cyanophenyl Methanesulfonamide Via Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the determination of molecular structure by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). hw.ac.ukudel.edu

Proton (¹H) NMR Spectral Interpretation for Structural Assignment

The ¹H NMR spectrum of (3-Cyanophenyl)methanesulfonamide provides critical insights into the number and types of protons present in the molecule, as well as their connectivity. libretexts.orgorgchemboulder.com The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.orgucl.ac.uk

The aromatic region of the spectrum is expected to show complex multiplets corresponding to the four protons on the benzene (B151609) ring. The proton ortho to the cyano group and meta to the methanesulfonamide (B31651) group would likely appear at a different chemical shift compared to the other aromatic protons due to the differing electronic effects of these substituents. The methylene (B1212753) protons (CH₂) of the methanesulfonamide group would typically appear as a singlet, shifted downfield due to the deshielding effect of the adjacent sulfonyl group. The protons of the sulfonamide (SO₂NH₂) group are exchangeable and may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.0-8.5 | Multiplet |

| Methylene CH₂ | ~4.3 | Singlet |

| Amide NH₂ | Variable | Broad Singlet |

Note: The exact chemical shifts can vary based on the solvent and concentration used for the analysis.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of this compound. libretexts.orglibretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal, with the chemical shift providing information about its hybridization and electronic environment. udel.eduoregonstate.edu

The spectrum is expected to show signals for the six carbons of the benzene ring, the carbon of the cyano group (C≡N), and the methylene carbon (CH₂) of the methanesulfonamide group. The quaternary carbon attached to the cyano group and the carbon attached to the methanesulfonamide group will likely have distinct chemical shifts. The carbon of the cyano group typically appears in the 110-120 ppm region. ucl.ac.uk The aromatic carbons will resonate in the 125-150 ppm range, with their specific shifts influenced by the positions of the substituents. libretexts.orgcompoundchem.com The methylene carbon will appear further upfield, with its shift influenced by the strongly electron-withdrawing sulfonyl group. libretexts.orglibretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-CN | ~112 |

| Cyano C≡N | 110-120 |

| Aromatic C-H | 125-150 |

| Aromatic C-CH₂SO₂NH₂ | ~138 |

| Methylene CH₂ | ~55 |

Note: These are approximate values and can be influenced by experimental conditions.

Application of Advanced Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively link the signals of the methylene protons to the methylene carbon and each aromatic proton to its corresponding carbon atom. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu It is instrumental in establishing the connectivity between the methylene group and the aromatic ring, and between the aromatic protons and the cyano group. For instance, correlations between the methylene protons and the aromatic carbon they are attached to, as well as adjacent aromatic carbons, would be expected.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. In the case of this compound, COSY would reveal the coupling network among the protons on the aromatic ring, helping to assign their specific positions.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

A sharp and strong absorption band in the region of 2260–2210 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. orgchemboulder.com The sulfonamide group (SO₂NH₂) will give rise to several characteristic peaks. The N-H stretching vibrations of the primary amide are expected to appear as two bands in the range of 3400–3250 cm⁻¹. orgchemboulder.com The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group typically occur at approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring are generally observed between 3100 and 3000 cm⁻¹, while the C-H stretching of the methylene group appears in the 3000–2850 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration can be observed in the 1220-1020 cm⁻¹ range. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyano (C≡N) | Stretch | 2260–2210 | Sharp, Strong |

| Sulfonamide (N-H) | Stretch | 3400–3250 | Medium (two bands) |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1350 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | ~1160 | Strong |

| Aromatic C-H | Stretch | 3100–3000 | Medium |

| Methylene C-H | Stretch | 3000–2850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring.

The presence of the aromatic ring with its π-electron system will lead to absorptions in the UV region. The cyano and methanesulfonamide substituents will influence the position and intensity of these absorption maxima (λ_max). The cyano group, being an electron-withdrawing group, can cause a bathochromic shift (shift to longer wavelengths) of the benzene absorption bands. The methanesulfonamide group also influences the electronic distribution in the ring. The spectrum would likely exhibit a primary absorption band (π → π* transition) and potentially a weaker, fine-structured secondary band, which are characteristic of substituted benzenes. Analysis of the λ_max values provides insight into the extent of electronic conjugation within the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of 196.23 g/mol . uni.luscbt.com The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula C₈H₈N₂O₂S. uni.lu

The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule could include:

Loss of the sulfonamide group: Cleavage of the C-S bond could lead to the formation of a fragment corresponding to the 3-cyanobenzyl cation.

Loss of the cyano group: Fragmentation involving the loss of a CN radical is another possibility.

Cleavage of the methanesulfonamide side chain: The molecule could fragment at various points along the side chain, leading to characteristic peaks. For example, the loss of SO₂NH₂ would result in a specific fragment ion. libretexts.orgyoutube.com

The analysis of these fragmentation patterns, particularly the most abundant fragments (base peak), helps to piece together the structure of the molecule and confirm the connectivity of the different functional groups. youtube.comyoutube.com

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | m/z (mass-to-charge ratio) | Possible Origin |

| [C₈H₈N₂O₂S]⁺ | 196 | Molecular Ion (M⁺) |

| [C₈H₆N]⁺ | 116 | Loss of SO₂NH₂ |

| [C₇H₆N]⁺ | 102 | Loss of CH₂SO₂NH₂ |

| [CH₂SO₂NH₂]⁺ | 94 | Methanesulfonamide fragment |

Note: The relative intensities of these fragments will depend on their stability.

X-ray Crystallography for Precise Solid-State Structural Characterization and Crystal Packing Analysis

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that to date, the single-crystal X-ray structure of this compound has not been reported. The deposition of crystallographic data is a standard practice in chemical sciences, providing definitive proof of a compound's three-dimensional structure. The absence of such a report for this compound means that a detailed, experimentally determined analysis of its solid-state conformation, bond lengths, bond angles, and crystal packing is not currently possible.

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. This powerful analytical technique would provide invaluable insights into the structural nuances of this compound. Should single crystals of sufficient quality be grown, a crystallographic experiment would yield a wealth of data, including the unit cell dimensions, the symmetry of the crystal lattice (space group), and the exact coordinates of each atom in the asymmetric unit.

This information would allow for the unambiguous determination of the molecule's conformation in the solid state. Key conformational features, such as the torsion angles defining the orientation of the methanesulfonamide group relative to the cyanophenyl ring, would be precisely measured.

Furthermore, the analysis of the crystal packing would elucidate the network of intermolecular interactions that govern the supramolecular assembly. These non-covalent interactions, such as hydrogen bonds involving the sulfonamide N-H protons and potential acceptor atoms like the sulfonyl oxygens or the nitrile nitrogen, as well as possible π-π stacking interactions between the aromatic rings, are crucial for understanding the physical properties of the compound.

While experimentally determined data is not available, the following tables illustrate the type of information that would be obtained from a successful X-ray crystallographic analysis of this compound.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Chemical Formula | C₈H₈N₂O₂S |

| Formula Weight | 196.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 857.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.518 |

Note: The values in this table are hypothetical and serve only to illustrate the typical parameters reported in a crystallographic study. These are not experimental values for this compound.

Table 2: Illustrative Selected Bond Lengths and Angles for this compound

| Bond/Angle | Illustrative Length (Å) / Angle (°) |

| S-O1 | 1.435 |

| S-O2 | 1.438 |

| S-N | 1.654 |

| S-C(methylene) | 1.789 |

| C(aromatic)-C(nitrile) | 1.442 |

| C≡N | 1.145 |

| O1-S-O2 | 119.5 |

| O1-S-N | 107.2 |

| N-S-C(methylene) | 106.8 |

| S-C(methylene)-C(aromatic) | 112.3 |

Note: The values in this table are hypothetical and are based on typical bond lengths and angles for similar functional groups. These are not experimental values for this compound.

The detailed structural insights gained from such an analysis would be foundational for understanding the structure-property relationships of this compound and would serve as a crucial benchmark for computational and other spectroscopic studies. The scientific community awaits the successful crystallization and structural determination of this compound to fill this gap in the chemical literature.

Computational and Theoretical Investigations of 3 Cyanophenyl Methanesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding a molecule's properties at the electronic level. For (3-Cyanophenyl)methanesulfonamide, these calculations would provide invaluable, albeit currently unavailable, data.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis is geometry optimization. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the most stable three-dimensional arrangement of the atoms in this compound would be determined by finding the minimum energy structure on the potential energy surface. This process yields key data:

Optimized Bond Lengths and Angles: Precise values for the lengths of bonds (e.g., C-S, S-N, C≡N) and the angles between them.

Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO) would reveal the molecule's electronic reactivity, with the energy gap indicating its kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, highlighting electrophilic (positive) and nucleophilic (negative) regions, crucial for predicting interaction sites.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for validation.

Infrared (IR) Spectroscopy: Calculations would yield vibrational frequencies corresponding to the stretching and bending of specific bonds (e.g., C≡N stretch, S=O stretches, N-H stretch). These theoretical frequencies are typically scaled to correct for anharmonicity and computational approximations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method could predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum for comparison with experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) would be used to calculate the electronic transitions, predicting the λ(max) values and oscillator strengths, which correspond to the molecule's absorption of UV-visible light.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds (e.g., the C-S bond) in this compound suggests the existence of multiple conformers. A potential energy surface (PES) scan, performed by systematically rotating key dihedral angles, would identify the various stable and transition-state conformations. This analysis would reveal the relative energies of different conformers and the energy barriers to rotation between them, providing insight into the molecule's flexibility.

Molecular Dynamics Simulations for Investigation of Dynamic Behavior and Solution-Phase Conformations

While DFT calculations are typically performed in a vacuum (gas phase), Molecular Dynamics (MD) simulations can model the behavior of this compound over time in a more realistic environment, such as in a solvent like water or DMSO. MD simulations would provide information on:

The stability of different conformers in solution.

The dynamics of solvent molecules around the solute.

The time-averaged structural properties of the molecule, offering a dynamic view that complements the static picture from DFT.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Pathways

Computational methods are instrumental in studying reaction mechanisms. For instance, the synthesis of this compound could be modeled to:

Identify the most likely reaction pathway.

Calculate the structures and energies of reactants, transition states, and products.

Determine the activation energy for each step, thereby predicting the reaction kinetics.

This analysis provides a molecular-level understanding of how the compound is formed.

Intermolecular Interaction Studies, Including Hydrogen Bonding and π-Stacking

The structure of this compound, with its sulfonamide group (a hydrogen bond donor and acceptor), cyano group (acceptor), and phenyl ring, suggests a capacity for significant intermolecular interactions. Computational studies could:

Model the formation of dimers or larger clusters to identify the preferred modes of hydrogen bonding (e.g., N-H···O=S).

Analyze the potential for π-stacking interactions between the phenyl rings of adjacent molecules.

Utilize tools like Quantum Theory of Atoms in Molecules (QTAIM) to characterize the strength and nature of these non-covalent interactions, which are critical in determining the compound's solid-state crystal packing and physical properties.

Role of 3 Cyanophenyl Methanesulfonamide As a Synthetic Building Block and Precursor in Organic Chemistry

Synthesis of Advanced Organic Intermediates for Complex Molecular Architectures

The strategic placement of a methanesulfonamide (B31651) group and a cyano group on a phenyl ring makes (3-Cyanophenyl)methanesulfonamide an ideal starting point for the synthesis of more elaborate organic intermediates. These intermediates are crucial for the construction of complex molecules, particularly in the realm of medicinal chemistry. The reactivity of the sulfonamide moiety and the potential for transformation of the cyano group and the aromatic ring provide multiple handles for synthetic chemists to elaborate the molecular structure.

A notable example of its application is in the preparation of N-(heteroaryl)-sulfonamide derivatives. These compounds are of significant interest as they can be designed to interact with specific biological targets. For instance, (3-Cyanophenyl)methanesulfonyl chloride, the direct precursor to the corresponding sulfonamide, is utilized in the synthesis of inhibitors for the S100 protein family, which are implicated in various diseases, including cancer and neurodegenerative disorders. sigmaaldrich.com The synthesis involves the reaction of the sulfonyl chloride with a substituted aminopyridine, demonstrating the role of the this compound core in creating advanced intermediates for drug discovery. sigmaaldrich.com

Scaffold Construction in Multi-Step Organic Synthesis Methodologies

In the intricate process of multi-step organic synthesis, a scaffold is a core molecular framework upon which a larger, more complex molecule is built. This compound serves as a robust scaffold due to its structural rigidity and the orthogonal reactivity of its functional groups. This allows for sequential and controlled modifications, a key principle in the efficient construction of target molecules.

The utility of this compound as a scaffold is evident in the synthesis of complex heterocyclic compounds with potential antiviral activity. Patent literature reveals the incorporation of the this compound moiety into larger, multi-ring systems. In these syntheses, the sulfonamide nitrogen can be alkylated or arylated, while the cyanophenyl ring can participate in further reactions, such as cyclizations or cross-coupling reactions, to build up the desired molecular architecture. The inherent functionality of the scaffold guides the synthetic route and ultimately defines the three-dimensional structure of the final product.

Preparation of Structurally Diverse Analogues and Derivatives

The generation of compound libraries with structural diversity is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent platform for creating a wide range of analogues and derivatives through systematic modifications at its three key positions: the phenyl ring, the sulfonamide nitrogen, and the methanesulfonyl group.

Strategic Modifications of the Phenyl Ring Substituents

The phenyl ring of this compound offers a canvas for a variety of chemical transformations. The cyano group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. Furthermore, the aromatic ring can undergo electrophilic or nucleophilic aromatic substitution reactions to introduce additional functional groups. This allows for the fine-tuning of the electronic and steric properties of the molecule, which is critical for optimizing its interaction with biological targets or for tailoring its properties for material science applications. While direct modifications on the parent compound are not extensively documented in readily available literature, the synthesis of various substituted cyanophenyl sulfonamides for structure-activity relationship (SAR) studies in medicinal chemistry is a common practice.

Alterations and Derivatizations of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for derivatization. It can be readily alkylated or arylated to introduce a wide range of substituents. nih.govnih.gov This is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. For example, palladium-catalyzed cross-coupling reactions provide a convenient method for the N-arylation of sulfonamides. nih.gov

In the context of this compound, derivatization of the sulfonamide nitrogen has been used to synthesize potent inhibitors of the S100 protein family. sigmaaldrich.com By reacting (3-cyanophenyl)methanesulfonyl chloride with various amino-heterocycles, a library of N-substituted sulfonamides can be generated, each with a unique substitution pattern that can be screened for biological activity. This modular approach is highly efficient for exploring the chemical space around the core scaffold.

| Derivative Type | Synthetic Method | Potential Application |

| N-Alkyl Sulfonamides | Alkylation with alkyl halides | Modulation of lipophilicity and cell permeability |

| N-Aryl Sulfonamides | Palladium-catalyzed cross-coupling | Exploration of new binding interactions with biological targets |

| N-Heteroaryl Sulfonamides | Reaction with amino-heterocycles | Development of specific enzyme inhibitors |

Exploration of the Methanesulfonyl Group for Further Transformations

The methanesulfonyl group is generally considered a stable functional group. However, under specific conditions, it can be involved in chemical transformations. The methyl group can potentially be functionalized, although this is less common. More significantly, the entire methanesulfonyl group can act as a leaving group in certain reactions. For instance, in the synthesis of quinolines, a methylsulfonyl group has been shown to be eliminated to facilitate aromatization. acs.org While specific examples involving this compound are not prevalent in the literature, the general reactivity of the methanesulfonyl group suggests possibilities for its strategic removal or transformation in a synthetic sequence. Methanesulfonyl chloride, a precursor, is a versatile reagent used to generate the highly reactive sulfene (B1252967) (CH₂=SO₂), which can then undergo cycloadditions to form various heterocycles. wikipedia.org

Applications in Material Science Research Through Synthetic Integration

The unique electronic properties of the cyanophenyl group make it an attractive component for functional materials. The cyano group is a strong electron-withdrawing group, which can influence the photophysical and electronic properties of a molecule. vu.nl When incorporated into larger conjugated systems, the cyanophenyl moiety can facilitate charge transport and enhance fluorescence, properties that are highly desirable in organic electronics. researchgate.net

While direct applications of this compound in material science are not yet widely reported, its structural motifs are found in materials with interesting properties. For example, compounds containing cyanophenyl and carbazole (B46965) units have been investigated as bipolar host materials for efficient phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.net The integration of the sulfonamide group could further modulate the electronic properties and influence the solid-state packing of such materials, potentially leading to improved device performance. The ability of sulfonamides to form robust hydrogen bonding networks also suggests their potential use in the design of supramolecular materials and crystal engineering. nih.gov

Future Perspectives and Unexplored Research Avenues for 3 Cyanophenyl Methanesulfonamide

Development of Novel and More Sustainable Synthetic Routes and Methodologies

The classical synthesis of (3-Cyanophenyl)methanesulfonamide and related structures often involves multi-step processes that may not align with modern principles of green chemistry. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Potential Research Avenues:

Continuous Flow Synthesis: Transitioning from batch to continuous flow manufacturing could offer significant advantages, including improved reaction control, enhanced safety, higher yields, and easier scalability. The modular nature of flow reactors is well-suited for the multi-step synthesis of complex molecules.

Catalytic C-H Activation: Direct functionalization of the benzene (B151609) ring or the methyl group via C-H activation would represent a major advancement in atom economy. This approach could shorten synthetic sequences by avoiding the need for pre-functionalized starting materials.

Biocatalysis: Employing enzymes for key transformations, such as the introduction of the nitrile or sulfonamide groups, could lead to highly selective and sustainable processes that operate under mild conditions.

Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, offers a green alternative to traditional solvent-based methods and could be explored for the synthesis of this compound.

Investigation of Undiscovered Reactivity Patterns and Selectivity Control

The dual functionality of this compound, with its electrophilic nitrile carbon and acidic sulfonamide protons, presents a rich landscape for exploring novel reactivity.

Key Areas for Investigation:

Orthogonal Reactivity: Developing conditions that allow for the selective transformation of either the nitrile or the sulfonamide group while the other remains intact is a key challenge. This would enable the synthesis of diverse derivatives from a common intermediate.

Multicomponent Reactions: Designing novel multicomponent reactions that incorporate this compound as a key building block could provide rapid access to complex molecular architectures.

Transformations of the Nitrile Group: Beyond simple hydrolysis or reduction, exploring less common transformations of the nitrile group, such as cycloadditions or transition-metal-catalyzed reactions, could yield novel heterocyclic scaffolds.

Sulfonamide as a Directing Group: The sulfonamide moiety could potentially act as a directing group in transition-metal-catalyzed C-H functionalization of the aromatic ring, enabling regioselective introduction of new substituents.

Application of Advanced Spectroscopic and Computational Methodologies for Deeper Structural and Mechanistic Insight

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced analytical and computational tools can provide unprecedented insights.

Methodologies to Employ:

Advanced NMR Techniques: Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to unambiguously assign all proton and carbon signals, while solid-state NMR could provide information about the compound's structure in the solid state.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, electronic structure, and vibrational frequencies. uni.lu These calculations can also be used to predict reaction pathways and transition states, providing a deeper understanding of its reactivity. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry and techniques like ion mobility-mass spectrometry can provide precise mass measurements and information about the molecule's three-dimensional shape in the gas phase. uni.lu

Below is a table of predicted collision cross-section values for this compound, which can be used to support its identification in complex mixtures. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 197.03793 | 149.1 |

| [M+Na]⁺ | 219.01987 | 159.7 |

| [M-H]⁻ | 195.02337 | 152.8 |

| [M+NH₄]⁺ | 214.06447 | 166.5 |

| [M+K]⁺ | 234.99381 | 156.6 |

| [M+H-H₂O]⁺ | 179.02791 | 137.0 |

| [M+HCOO]⁻ | 241.02885 | 164.6 |

| [M+CH₃COO]⁻ | 255.04450 | 193.6 |

| [M+Na-2H]⁻ | 217.00532 | 152.7 |

| [M]⁺ | 196.03010 | 144.9 |

| [M]⁻ | 196.03120 | 144.9 |

Table generated from data available in PubChemLite. uni.lu

Design and Synthesis of Novel Scaffolds for Chemical Biology Research and Probe Development

The structural motifs present in this compound are found in many biologically active compounds, making it an attractive starting point for the development of new chemical probes and drug candidates. nih.govnih.gov

Future Directions in Chemical Biology:

Fragment-Based Drug Discovery: The compound itself can be considered a molecular fragment. In fragment-based screening, it could be tested for binding to various biological targets. Hits could then be elaborated into more potent ligands.

Design of Covalent Probes: The reactivity of the nitrile group could be harnessed to design targeted covalent inhibitors. For example, it could be transformed into a warhead that forms a covalent bond with a specific amino acid residue in a protein target.

Synthesis of Focused Libraries: By systematically modifying the aromatic ring, the linker, and the sulfonamide group, focused libraries of compounds can be synthesized and screened for a wide range of biological activities, from enzyme inhibition to modulation of protein-protein interactions. scispace.comnih.govrsc.org The development of such libraries is a key strategy for identifying novel chemical probes. chemicalprobes.org

Development of Photoaffinity Probes: The cyanophenyl group could be modified to incorporate a photolabile group, allowing for the creation of photoaffinity probes to identify the cellular targets of bioactive derivatives.

常见问题

Q. What in silico methods predict the compound’s pharmacokinetic properties?

- Answer:

- QSAR Models: Predict logP (lipophilicity) and bioavailability using software like Schrödinger.

- ADMET Prediction: Tools like SwissADME estimate metabolic stability, CYP450 interactions, and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。